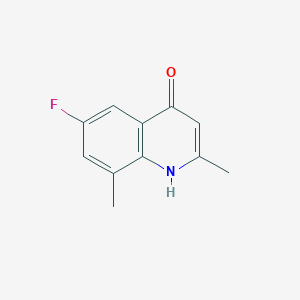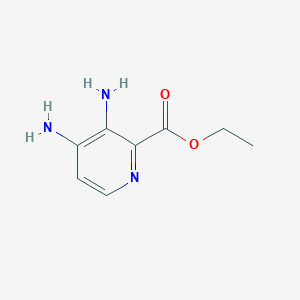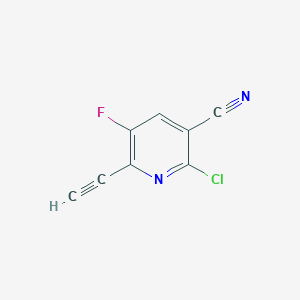
5-(Furan-2-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)nicotinamide: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It consists of a furan ring attached to a nicotinamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Furan-2-yl)nicotinamide typically involves the reaction of 5-(Furan-2-yl)nicotinic acid with ammonia or an amine under suitable conditions. One common method is the amidation reaction, where the carboxylic acid group of 5-(Furan-2-yl)nicotinic acid is converted to an amide group using reagents like thionyl chloride (SOCl₂) followed by reaction with ammonia or an amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(Furan-2-yl)nicotinamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Furan-2-yl)nicotinamide is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease progression.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being studied for their efficacy in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also employed in the synthesis of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(Furan-2-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. In cancer research, it is studied for its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
5-(Thien-2-yl)nicotinamide: Similar structure with a thiophene ring instead of a furan ring.
5-(Pyridin-2-yl)nicotinamide: Contains a pyridine ring in place of the furan ring.
5-(Benzofuran-2-yl)nicotinamide: Features a benzofuran ring instead of a simple furan ring.
Uniqueness: 5-(Furan-2-yl)nicotinamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
1346687-16-8 |
|---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
5-(furan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(13)8-4-7(5-12-6-8)9-2-1-3-14-9/h1-6H,(H2,11,13) |
InChI-Schlüssel |
DBJPLORYDOQZLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CC(=CN=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



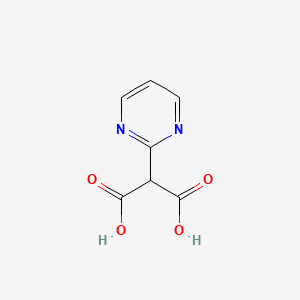
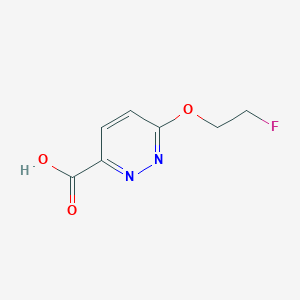
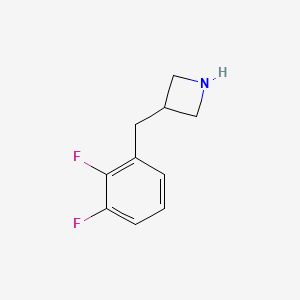

![Acetamide, N-[(chlorodimethylsilyl)methyl]-N-methyl-](/img/structure/B11908976.png)

